molecular formula C22H14INOS B11186790 6-(4-Iodophenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(4-Iodophenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11186790
M. Wt: 467.3 g/mol
InChI Key: YWXAKEPGQIILDC-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of 6-(4-Iodophenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-iodoaniline with indanone derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(4-Iodophenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

6-(4-Iodophenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

6-(4-Iodophenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is unique due to its specific structure and the presence of an iodine atom, which can influence its biological activity. Similar compounds include:

By comparing these compounds, researchers can better understand the structure-activity relationships and develop more effective therapeutic agents.

Properties

Molecular Formula

C22H14INOS

Molecular Weight

467.3 g/mol

IUPAC Name

11-(4-iodophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C22H14INOS/c23-14-11-9-13(10-12-14)22-19-20(15-5-1-2-6-16(15)21(19)25)24-17-7-3-4-8-18(17)26-22/h1-12,22,24H

InChI Key

YWXAKEPGQIILDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)I

Origin of Product

United States

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